molecular formula C22H18N4O4 B2776049 (E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile CAS No. 620104-64-5

(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile

Cat. No.: B2776049
CAS No.: 620104-64-5
M. Wt: 402.41
InChI Key: UENHIXAGDURXDL-JQIJEIRASA-N
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Description

(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The scientific research on compounds structurally related to (E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile primarily focuses on their synthesis and potential applications in various chemical transformations. Studies have explored the synthesis of pyridine and pyrimidine derivatives through reactions involving morpholine derivatives, highlighting the versatility of these compounds in producing a wide range of heterocyclic compounds. For instance, 3-substituted 2(1H)-pyridones have been produced from reactions involving morpholine derivatives with various carbon acids, showcasing the compound's utility in synthesizing pyridine rings. Similarly, condensation reactions with aminoazoles have led to the synthesis of azolo[1,5-a]pyrimidin-7-amines, demonstrating the compound's role in generating pyrimidine derivatives (Ratemi, Namdev, & Gibson, 1993; Gazizov, Fedotov, Gorbunov, Ulomskiy, Yeltsov, Rusinov, & Rusinov, 2019).

Additionally, transformations of the pyrido[1,2-a]pyrazine ring into various heterocyclic structures have been described, indicating the structural flexibility and synthetic utility of compounds within this chemical framework (Kolar, Tiŝler, & Pizzioli, 1996). Moreover, the synthesis of new series of pyridine and fused pyridine derivatives further exemplifies the broad applicability of these compounds in medicinal chemistry and materials science (Al-Issa, 2012).

Potential Applications in Drug Discovery

The structural motifs present in this compound and related compounds suggest potential applications in drug discovery. For example, the discovery of a potent non-nitrogen containing morpholine isostere has been highlighted, showcasing the importance of such structural units in the development of inhibitors for the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer and other diseases (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019). This demonstrates the relevance of the compound's core structure in medicinal chemistry, particularly in the design of molecules with potential therapeutic applications.

Properties

IUPAC Name

(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c23-15-16(21(27)25-10-12-29-13-11-25)14-18-20(30-17-6-2-1-3-7-17)24-19-8-4-5-9-26(19)22(18)28/h1-9,14H,10-13H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENHIXAGDURXDL-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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